molecular formula C5H7ClO3 B3133212 (e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester CAS No. 38362-94-6

(e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester

Cat. No. B3133212
CAS RN: 38362-94-6
M. Wt: 150.56 g/mol
InChI Key: OQIYGSPEMWMAFA-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester” is an ester, a class of organic compounds. Esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . They are widespread in nature and are often responsible for the fragrant odors of fruits and flowers .


Synthesis Analysis

Esters are usually prepared from carboxylic acids by methods such as the S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Acid chlorides can also be converted into esters by treatment with an alcohol in the presence of a base .


Molecular Structure Analysis

The molecular structure of esters, including “this compound”, is characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’) .


Chemical Reactions Analysis

Esters undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . One common reaction is hydrolysis, where an ester is converted back into a carboxylic acid and an alcohol. This can occur in either an aqueous base or acid .


Physical And Chemical Properties Analysis

Esters are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom, which makes them incapable of engaging in intermolecular hydrogen bonding with one another. This results in considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

CHAAEE has been studied for its potential to act as an enzyme inhibitor and as a prodrug for drugs with poor bioavailability. It has also been studied for its potential anti-inflammatory, anti-bacterial, and anti-viral effects. In addition, CHAAEE has been studied for its potential to act as a chiral catalyst for organic synthesis and for its potential to act as an antioxidant.

Mechanism of Action

The exact mechanism of action of CHAAEE is not yet fully understood. However, it is believed that CHAAEE acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, CHAAEE has been shown to act as an antioxidant, scavenging reactive oxygen species and inhibiting lipid peroxidation.
Biochemical and Physiological Effects
CHAAEE has been studied for its potential to act as an anti-inflammatory, anti-bacterial, and anti-viral compound. In vitro studies have shown that CHAAEE is able to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, CHAAEE has been shown to inhibit the growth of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

Advantages and Limitations for Lab Experiments

CHAAEE has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, it is non-toxic and has a low cost. However, CHAAEE has some limitations when used in laboratory experiments. It is not water soluble, so it must be dissolved in a suitable solvent before use. In addition, it is not very stable in organic solvents, so it must be used quickly after synthesis.

Future Directions

The potential applications of CHAAEE are vast, and there are many potential future directions for research. One potential direction is the development of novel prodrugs based on CHAAEE that can be used to deliver drugs with poor bioavailability. In addition, further research into the mechanism of action of CHAAEE could lead to the development of more potent and specific inhibitors of COX-2. Other potential directions include the development of novel chiral catalysts based on CHAAEE and the development of novel anti-inflammatory, anti-bacterial, and anti-viral agents based on CHAAEE. Finally, further research into the biochemical and physiological effects of CHAAEE could lead to a better understanding of its potential therapeutic applications.

Safety and Hazards

While specific safety and hazard data for “(e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester” is not available, esters can present various risks. For example, some esters are highly flammable liquids and vapors and may cause serious eye irritation or drowsiness .

properties

IUPAC Name

ethyl (E)-2-chloro-3-hydroxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3,7H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIYGSPEMWMAFA-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\O)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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